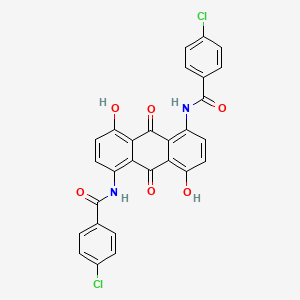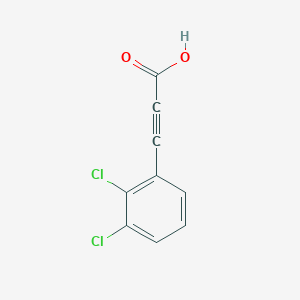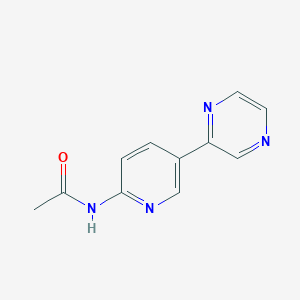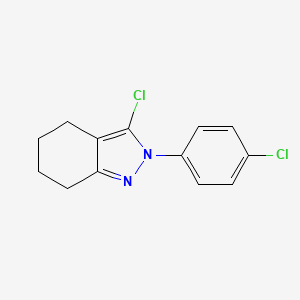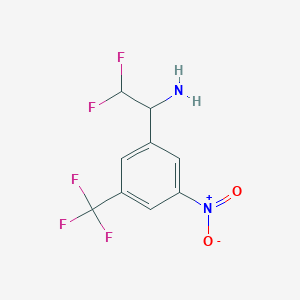
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride is a coordination complex that features iridium as the central metal atom. This compound is notable for its applications in homogeneous catalysis, particularly in reactions such as hydrogenation, carbonylation, and hydrosilylation. The presence of (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands provides stability and reactivity to the iridium center, making it a valuable catalyst in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride typically involves the reaction of iridium trichloride with (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{IrCl}_3 + \text{(1Z,5Z)-cycloocta-1,5-diene} + \text{trimethylphosphane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by the addition of excess ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium oxides, while reduction reactions can produce lower-valent iridium complexes. Substitution reactions result in new coordination complexes with different ligands.
科学研究应用
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, carbonylation, and hydrosilylation reactions.
Biology: The compound’s catalytic properties are explored in biochemical processes, including enzyme mimetics and bioorthogonal chemistry.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing. Its ability to catalyze specific reactions in biological systems makes it a candidate for drug development.
Industry: The compound is employed in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride exerts its effects involves the coordination of the iridium center with various substrates. The ligands (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane stabilize the iridium center, allowing it to participate in catalytic cycles. The iridium center can undergo oxidative addition, migratory insertion, and reductive elimination steps, facilitating the transformation of substrates into desired products.
相似化合物的比较
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride: Lacks the trimethylphosphane ligand, which can affect its reactivity and stability.
(1Z,5Z)-cycloocta-1,5-diene;iridium;triphenylphosphane;chloride: Contains a bulkier phosphane ligand, which can influence the steric and electronic properties of the complex.
(1Z,5Z)-cycloocta-1,5-diene;rhodium;trimethylphosphane;chloride: Rhodium is used instead of iridium, leading to different catalytic properties and reactivity.
Uniqueness
The presence of both (1Z,5Z)-cycloocta-1,5-diene and trimethylphosphane ligands in the iridium complex provides a unique combination of stability and reactivity. This makes it particularly effective in catalyzing a wide range of chemical reactions, distinguishing it from similar compounds with different ligands or metal centers.
属性
分子式 |
C17H39ClIrP3- |
|---|---|
分子量 |
564.1 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;iridium;trimethylphosphane;chloride |
InChI |
InChI=1S/C8H12.3C3H9P.ClH.Ir/c1-2-4-6-8-7-5-3-1;3*1-4(2)3;;/h1-2,7-8H,3-6H2;3*1-3H3;1H;/p-1/b2-1-,8-7-;;;;; |
InChI 键 |
ODUMXGNMXMLLHF-XRGHXPOKSA-M |
手性 SMILES |
CP(C)C.CP(C)C.CP(C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
规范 SMILES |
CP(C)C.CP(C)C.CP(C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


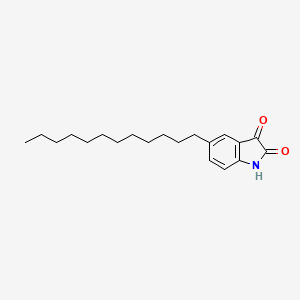
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)
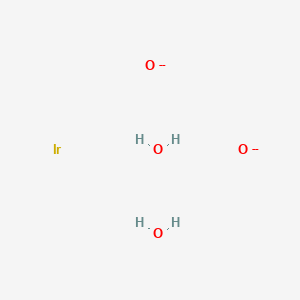
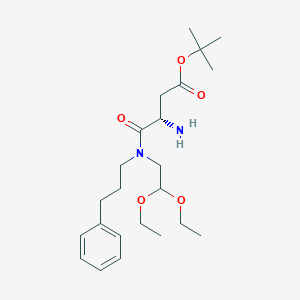
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
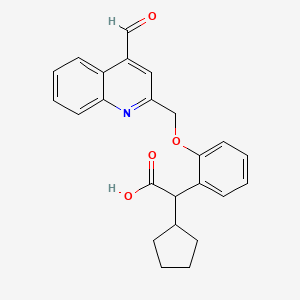
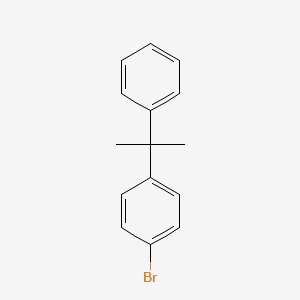
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
